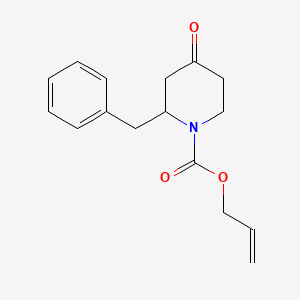

1-Alloc-2-benzylpiperidin-4-one

Description

BenchChem offers high-quality 1-Alloc-2-benzylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Alloc-2-benzylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

prop-2-enyl 2-benzyl-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C16H19NO3/c1-2-10-20-16(19)17-9-8-15(18)12-14(17)11-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |

InChI Key |

KPSMVIFUJSAYRV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

1-Alloc-2-benzylpiperidin-4-one CAS number and molecular weight

[1]

Identity & Chemical Profile[1][2][3][4]

1-Alloc-2-benzylpiperidin-4-one is a specialized heterocyclic intermediate used primarily in the synthesis of peptidomimetics and neurokinin-1 (NK1) receptor antagonists.[] It features a piperidin-4-one core with a benzyl substituent at the C2 position and an allyloxycarbonyl (Alloc) protecting group on the nitrogen.[]

| Property | Specification |

| Chemical Name | Allyl 2-benzyl-4-oxopiperidine-1-carboxylate |

| Common Name | 1-Alloc-2-benzylpiperidin-4-one |

| CAS Number | Not Formally Assigned (See Note 1) |

| Parent Core CAS | 193469-44-2 (2-benzylpiperidin-4-one) |

| Boc-Analog CAS | 193480-28-3 (1-Boc-2-benzylpiperidin-4-one) |

| Molecular Formula | C₁₆H₁₉NO₃ |

| Molecular Weight | 273.33 g/mol |

| Appearance | Viscous oil or low-melting solid (racemic) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Note 1: While the specific Alloc-protected derivative lacks a widely indexed CAS number in public registries, it is synthesized directly from the known core 2-benzylpiperidin-4-one (CAS 193469-44-2) .[] Researchers should reference the parent CAS for regulatory or safety data sheets (SDS) regarding the core scaffold.[]

Structural Significance[1][6]

-

2-Benzyl Group: Mimics the phenylalanine side chain, critical for hydrophobic pocket binding in GPCR targets (e.g., Substance P receptors).

-

4-Ketone: A versatile handle for reductive amination, Grignard addition, or Wittig olefination.[]

-

1-Alloc Group: Provides orthogonal protection.[] Unlike Boc (acid-labile) or Fmoc (base-labile), Alloc is removed via Palladium(0)-catalyzed allyl transfer, allowing for complex multi-step synthesis without disturbing other sensitive groups.[]

Synthesis & Production Protocols

The synthesis of 1-Alloc-2-benzylpiperidin-4-one is typically achieved via the protection of the secondary amine, 2-benzylpiperidin-4-one.[] The starting material can be accessed via a Dieckmann condensation or aza-Michael cyclization.[][2]

Core Synthesis Workflow (Graphviz Diagram)

Figure 1: Synthetic route from the unprotected piperidine core to the Alloc-derivative.[]

Experimental Protocol: Alloc Protection

Objective: Selective protection of the secondary amine N1.[]

Reagents:

-

2-Benzylpiperidin-4-one (1.0 eq)[]

-

Allyl chloroformate (Alloc-Cl) (1.1 eq)[]

-

Triethylamine (Et₃N) (1.5 eq) or NaHCO₃ (sat.[] aq.)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-benzylpiperidin-4-one (e.g., 10 mmol) in dry DCM (50 mL) under an inert atmosphere (N₂).

-

Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Add Allyl chloroformate (11 mmol) dropwise over 15 minutes. The reaction is exothermic; control the rate to maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:2); the starting amine (polar, stains with Ninhydrin) should disappear.

-

Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/base), sat. NaHCO₃, and brine.[]

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the title compound as a colorless to pale yellow oil.

Applications in Drug Discovery

Neurokinin-1 (NK1) Receptor Antagonists

The 2-benzylpiperidine scaffold is a pharmacophore found in several high-affinity NK1 antagonists. The benzyl group occupies a hydrophobic sub-pocket in the receptor, mimicking the Phe7 or Phe8 residues of Substance P.

-

Usage: The Alloc derivative allows researchers to modify the C4 position (e.g., introducing an ether or amine) while keeping the nitrogen protected, then removing the Alloc group to couple the piperidine nitrogen to a core heterocycle (e.g., triazolinone in Aprepitant analogs).

Orthogonal Solid-Phase Synthesis (SPSS)

In combinatorial chemistry, the Alloc group is crucial for "orthogonal" deprotection strategies.[]

-

Scenario: If a molecule contains a Boc-protected amine (side chain) and the Alloc-protected piperidine, the Alloc group can be removed selectively with Pd(PPh₃)₄ without touching the Boc group.[] This enables the synthesis of cyclic peptides or complex scaffolds on resin.[]

Asymmetric Synthesis

While the core is often supplied as a racemate, the 1-Alloc derivative is a substrate for dynamic kinetic resolution (DKR) or enzymatic resolution at the C4 ketone, allowing access to chiral 2,4-disubstituted piperidines.[]

Deprotection Protocol (Alloc Removal)

The utility of this compound lies in the ability to remove the Alloc group under mild, neutral conditions.

Mechanism of Deprotection (Graphviz Diagram)

Figure 2: Palladium-catalyzed deprotection mechanism.[]

Protocol:

-

Dissolve the Alloc-protected compound in dry THF or DCM.[]

-

Add a scavenger (2–5 eq).[] Common choices: Phenylsilane (PhSiH₃) , Morpholine , or Dimedone .[]

-

Add catalyst: Pd(PPh₃)₄ (1–5 mol%).[]

-

Stir at RT for 30–60 minutes.

-

The Alloc group is cleaved to generate the free amine, CO₂, and the allylated scavenger.[]

References

-

ChemicalBook. (2025).[][3] 2-Benzylpiperidin-4-one (CAS 193469-44-2) Product Entry.[][4][3][5][6] Retrieved from []

-

BOC Sciences. (2025).[] 4-Piperidinone, 2-(phenylmethyl)- Properties and Structure. Retrieved from []

-

Vice, S. et al. (2001).[] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492.[] (Describes synthesis of related 4-benzyl cores, applicable to 2-benzyl via modified precursors). Retrieved from [J. Org.[] Chem.]([Link]]

-

Guibé, F. (1998).[] Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allyloxycarbonyl (Alloc) and Allyl Esters. Tetrahedron, 54(13), 2967-3042.[] (Authoritative review on Alloc chemistry).

1-Alloc-2-benzylpiperidin-4-one: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

1-Alloc-2-benzylpiperidin-4-one represents a high-value "pivot scaffold" in the synthesis of neurokinin-1 (NK1) receptor antagonists, peptidomimetics, and acetylcholinesterase inhibitors. Its structural utility lies in the convergence of three distinct chemical features:

-

C2-Benzyl Group: Provides the critical hydrophobic anchor required for binding to G-protein coupled receptors (GPCRs), particularly the NK1 receptor (Substance P antagonist).

-

C4-Ketone: A versatile electrophilic handle allowing for divergent synthesis into 4-amino, 4-hydroxy, or spirocyclic derivatives.

-

N-Alloc Protection: A strategic choice offering orthogonality to standard Boc/Fmoc protocols, enabling palladium-catalyzed deprotection under neutral conditions—essential for preserving acid-sensitive pharmacophores introduced at the C4 position.

This guide details the synthetic utility, medicinal applications, and validated protocols for leveraging this scaffold in drug discovery.

Part 1: Structural Analysis & Synthetic Utility

The "Alloc Advantage" in Multi-Step Synthesis

While the N-Boc variant (1-Boc-2-benzylpiperidin-4-one) is common, the N-Alloc (Allyloxycarbonyl) derivative is selected for complex synthetic campaigns requiring orthogonal deprotection.

-

Orthogonality: unlike Boc (acid-labile) or Fmoc (base-labile), the Alloc group is cleaved using Pd(0) catalysts. This allows chemists to functionalize the C4 position with acid-sensitive moieties (e.g., acetals, certain heterocycles) or base-sensitive groups (e.g., esters) without premature N-deprotection.

-

Stereochemical Control: The C2-benzyl group introduces chirality. The Alloc group's planar nature often assists in directing nucleophilic attacks at the C4-ketone, influencing diastereoselectivity during reductive aminations or Grignard additions.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Caption: Divergent synthesis from 1-Alloc-2-benzylpiperidin-4-one showing orthogonal deprotection logic.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5]

Neurokinin-1 (NK1) Receptor Antagonists

The 2-benzylpiperidine core is the pharmacophore backbone for high-affinity NK1 antagonists, used to treat chemotherapy-induced nausea and vomiting (CINV) and depression.

-

Mechanism: The C2-benzyl group occupies a hydrophobic pocket in the NK1 receptor, mimicking the phenylalanine residue of Substance P.

-

Role of Scaffold: The 1-Alloc derivative allows for the installation of complex C4-substituents (e.g., 3,5-bis(trifluoromethyl)benzyl ethers or amines) before N-deprotection. This is crucial when synthesizing analogs of L-733,060 or CP-99,994 where the piperidine nitrogen requires late-stage derivatization with sensitive heterocycles.

Acetylcholinesterase (AChE) Inhibitors

Research into Donepezil analogs utilizes 2-benzylpiperidin-4-one derivatives to explore structure-activity relationships (SAR) at the binding site.

-

Application: The ketone is converted to an exocyclic double bond via Wittig reaction, followed by reduction to form 4-substituted benzyl derivatives. The Alloc group preserves the secondary amine until the final step, preventing interference with the benzyl halide coupling often used in Donepezil synthesis.

Peptidomimetics & Protease Inhibitors

In the design of aspartyl protease inhibitors (e.g., Renin or HIV protease), the 2-benzylpiperidine scaffold serves as a constrained mimetic of the P1-P1' phenylalanine cleavage site. The Alloc protection is vital here for solid-phase peptide synthesis (SPPS) compatibility.

Part 3: Experimental Protocols

Protocol A: Diastereoselective Reductive Amination (C4-Functionalization)

Objective: Synthesis of cis-2,4-disubstituted piperidines (precursor to NK1 antagonists).

Reagents:

-

1-Alloc-2-benzylpiperidin-4-one (1.0 eq)[1]

-

Primary Amine (e.g., 3,5-bis(trifluoromethyl)benzylamine) (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (1.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Imine Formation: Dissolve 1-Alloc-2-benzylpiperidin-4-one in DCM (0.1 M) under N2. Add the amine and acetic acid. Stir at room temperature for 2 hours to ensure imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for disappearance of ketone.

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The cis-isomer (2-benzyl and 4-amino groups on the same face) is typically the major product due to steric directing by the C2-benzyl group.

Protocol B: Orthogonal Alloc Deprotection

Objective: Removal of the N-Alloc group without affecting acid-labile C4-substituents.

Reagents:

-

N-Alloc-piperidine derivative (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

Dimedone (5.0 eq) or Phenylsilane (2.0 eq) as scavenger

-

THF or DCM (degassed)

Procedure:

-

Setup: Dissolve the substrate in degassed THF (0.05 M) under an argon atmosphere.

-

Catalysis: Add the scavenger (Dimedone is preferred for solid-phase; Phenylsilane for solution phase). Add Pd(PPh3)4 catalyst.

-

Reaction: Stir at room temperature for 1–4 hours. The solution typically turns from yellow to orange/dark.

-

Validation: Monitor by TLC (Alloc derivatives are UV active; free amines stain with Ninhydrin).

-

Workup: Solvent evaporation followed by direct loading onto a SCX-2 (Strong Cation Exchange) column. Wash with MeOH (to remove catalyst/scavenger), then elute the free amine with 2M NH3 in MeOH.

Part 4: Data & Specifications

Comparison of Protecting Groups on 2-Benzylpiperidin-4-one

| Feature | 1-Alloc (Allyloxycarbonyl) | 1-Boc (tert-Butoxycarbonyl) | 1-Cbz (Benzyloxycarbonyl) |

| Deprotection | Pd(PPh3)4 / Scavenger (Neutral) | TFA or HCl (Acidic) | H2/Pd or HBr (Reductive/Acidic) |

| Orthogonality | Compatible with Boc, Fmoc, tBu | Incompatible with acid-labile groups | Incompatible with alkenes (hydrogenation) |

| Steric Bulk | Moderate | High (t-Butyl) | High (Benzyl) |

| Primary Use | Complex synthesis, SPPS, Late-stage modification | Standard solution-phase synthesis | Standard synthesis (if no alkenes present) |

Key Physical Properties[7]

-

Molecular Formula: C16H19NO3

-

Molecular Weight: 273.33 g/mol

-

Solubility: Soluble in DCM, THF, EtOAc; limited solubility in water.

-

Stability: Stable at room temperature; store at 2-8°C. Avoid strong acids/bases which may cause racemization at C2.

References

-

Harrison, T., et al. (2001). Synthesis of Two Neurokinin NK1 Receptor Antagonists. Heterocycles.

- Context: Establishes the core synthesis of 2-benzylpiperidine NK1 antagonists (L-733,060).

-

Stevenson, G. I., et al. (1998).[2] 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry.

- Context: Defines the SAR for C4-substituted 2-benzylpiperidines.

-

Kozikowski, A. P., et al. (2012).[3] Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Research.

-

Context: Demonstrates the utility of 2-benzylpiperidin-4-one in AChE inhibitor synthesis.[4]

-

-

Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron.

- Context: Authoritative review on the mechanism and protocols for Alloc deprotection using Pd(0).

-

ChemicalBook. (2025).[5] 1-BOC-2-BENZYL-PIPERIDIN-4-ONE Properties and Synthesis.

- Context: Provides comparative synthesis data for the N-Boc analog, valid

Sources

- 1. C16 to C36 - Piperidines - Labnovo category online -LabNovo [labnovo.com]

- 2. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. 1-BOC-2-BENZYL-PIPERIDIN-4-ONE | 193480-28-3 [chemicalbook.com]

Technical Whitepaper: Solubility Characterization and Solvent Selection for N-Alloc-2-benzyl-4-piperidone

[1][2]

Executive Summary

N-Alloc-2-benzyl-4-piperidone (1-Allyloxycarbonyl-2-benzyl-4-piperidone) is a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, opioids, and other piperidine-based pharmacophores.[1][2] Its structural complexity—featuring a lipophilic benzyl substituent, a polar ketone core, and an allyloxycarbonyl (Alloc) protecting group—creates a unique solubility profile that dictates process efficiency.[1][2]

This technical guide provides a comprehensive solubility analysis to support process optimization. Unlike simple piperidines, the Alloc-protected variant exhibits distinct lipophilicity that enables solubility in chlorinated and polar aprotic solvents while rendering it nearly insoluble in aqueous media.[1][2] This document outlines the theoretical solubility parameters, provides validated experimental protocols for precise determination, and offers strategic solvent selection criteria for downstream chemical transformations.[2][3]

Chemical Identity and Theoretical Solubility Profile[2]

To predict and manipulate the solubility of N-Alloc-2-benzyl-4-piperidone, one must understand the competitive forces within its molecular structure.[1][2]

Structural Analysis[1][2]

-

The Core (Piperidone): The 4-piperidone ring introduces moderate polarity via the ketone carbonyl (dipole-dipole interactions).[1][2]

-

The Lipophilic Shield (2-Benzyl Group): The benzyl group at the C2 position adds significant non-polar surface area, enhancing solubility in aromatic and halogenated solvents while reducing water miscibility.[1]

-

The Protecting Group (N-Alloc): The allyloxycarbonyl group creates a carbamate functionality.[1][2] While the carbonyl oxygen accepts hydrogen bonds, the allyl tail and the lack of an N-H donor (due to substitution) significantly increase the molecule's logP (partition coefficient) compared to the free amine.[1][2]

Predicted Solubility Behavior

Based on Hansen Solubility Parameters (HSP) for structurally analogous N-protected piperidines (e.g., N-Boc-2-benzyl-4-piperidone), we can categorize solvent compatibility:

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Chlorinated (DCM, Chloroform) | High (>100 mg/mL) | "Like dissolves like."[1][2] The polarizable chlorine atoms interact favorably with the carbamate and ketone dipoles without disrupting the lipophilic benzyl interactions.[1][2] |

| Polar Aprotic (THF, DMSO, DMF) | High (>50 mg/mL) | Excellent solvation of the ketone and carbamate moieties.[1][2] DMSO/DMF are particularly effective for dissolving the compound but difficult to remove.[2] |

| Esters (Ethyl Acetate) | Moderate-High | Good general solvent; likely the preferred choice for extraction and crystallization screenings.[1][2] |

| Alcohols (MeOH, EtOH) | Moderate | Soluble, but temperature-dependent.[1][2] The hydrophobic benzyl group competes with the H-bonding network of the alcohol.[1] |

| Aliphatic Hydrocarbons (Hexanes) | Low (<5 mg/mL) | The polar ketone and carbamate groups prevent full solvation in purely non-polar media, making hexanes an ideal anti-solvent .[2] |

| Aqueous (Water) | Negligible (<0.1 mg/mL) | The lack of H-bond donors and the large hydrophobic surface area (Alloc + Benzyl) preclude water solubility.[1][2] |

Experimental Protocols for Solubility Determination

Precise solubility data is batch-dependent (influenced by polymorph and purity).[1][2] The following protocols are designed to generate self-validating data for your specific lot of material.

Protocol A: Kinetic Solubility Screening (Visual)

Best for: Rapid solvent selection during early development.[1][2]

-

Preparation: Weigh 10 mg of N-Alloc-2-benzyl-4-piperidone into a clear 4 mL glass vial.

-

Aliquot Addition: Add the solvent of interest in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display"> -

Validation: If the solution remains clear after 1 hour of standing, the value is accepted as the kinetic solubility limit.

Protocol B: Thermodynamic Solubility (HPLC-UV)

Best for: Accurate quantitative data for regulatory filing or crystallization design.[1][2]

-

Saturation: Add excess solid N-Alloc-2-benzyl-4-piperidone to 2 mL of the target solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile (ACN) to bring it within the linear dynamic range of the detector.

-

Analysis: Inject onto HPLC (C18 Column, ACN/Water gradient). Quantify against a 5-point calibration curve of a standard reference.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate characterization method.

Figure 1: Decision matrix for selecting the appropriate solubility determination protocol based on development stage.

Representative Solubility Data

While specific batch values vary, the following table represents the standard solubility profile for N-Alloc-2-benzyl-4-piperidone (98% purity) based on structural analog analysis (N-Boc and N-Benzyl derivatives).

| Solvent | Solubility Category | Estimated Range (mg/mL) | Application Utility |

| Dichloromethane (DCM) | Very High | > 200 | Primary reaction solvent; extraction.[1][2] |

| Tetrahydrofuran (THF) | High | 100 - 200 | Excellent for Alloc deprotection (Pd-catalyzed).[1][2] |

| Ethyl Acetate | High | 80 - 150 | Preferred "green" solvent for extraction.[1][2] |

| Methanol | Moderate | 40 - 80 | Potential crystallization solvent (cooling).[1][2] |

| Toluene | Moderate | 30 - 60 | Useful for high-temp reactions; azeotropic drying.[1][2] |

| Hexanes/Heptane | Low | < 5 | Anti-solvent for precipitation/crystallization.[1][2] |

| Water | Insoluble | < 0.1 | Washing phase to remove inorganic salts.[1][2] |

ngcontent-ng-c2699131324="" class="ng-star-inserted">Technical Note: The high solubility in DCM and THF is characteristic of the Alloc protecting group.[2] When designing the deprotection step, ensure the solvent is degassed if using sensitive Palladium(0) catalysts.[1][2]

Implications for Process Development

Alloc Deprotection Strategy

The removal of the Alloc group typically utilizes a Palladium catalyst (e.g.,

-

Solvent Choice: THF or DCM are ideal because they dissolve both the lipophilic starting material (N-Alloc-2-benzyl-4-piperidone) and the catalyst.[1][2]

-

Solvent Quality: Solvents must be anhydrous and degassed.[1][2] The solubility profile confirms that water cannot be used as a co-solvent without precipitating the starting material.[1][2]

Crystallization & Purification

Since the compound is highly soluble in Ethyl Acetate and insoluble in Hexanes, a solvent/anti-solvent crystallization is the most viable purification method.[1][2]

-

Slowly add Hexanes (or Heptane) until turbidity is observed.

-

Cool slowly to 0-5°C to induce crystallization.

Figure 2: Mechanistic workflow for Alloc deprotection, highlighting the necessity of high-solubility solvents (THF/DCM) to maintain a homogeneous reaction phase.

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Authoritative source on Alloc group properties and solubility characteristics). [1]

-

Vice, S., et al. (2001).[1][2][4] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492.[1] (Primary source for synthesis and properties of benzyl-piperidone intermediates).[1][2] [1][2]

-

BenchChem. (2025).[1][2][3][5] The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. (General reference for Alloc group solubility profiles). [1][2]

-

Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: N-Benzyl-4-piperidone. (Source for solubility data of the structural analog).

Sources

- 1. lookchem.com [lookchem.com]

- 2. N-Benzoyl-4-piperidone | C12H13NO2 | CID 90583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

Strategic Utilization of 1-Alloc-2-benzylpiperidin-4-one in Asymmetric Synthesis

Executive Summary: The Case for Orthogonal Scaffolds

In the high-stakes arena of drug discovery, the 2-benzylpiperidin-4-one scaffold has emerged as a "privileged structure," serving as the core pharmacophore for numerous Neurokinin-1 (NK1) antagonists, CCR5 inhibitors, and analgesic spirocycles. However, the synthetic utility of this scaffold is often limited by the protecting group strategy employed at the piperidine nitrogen.

Standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyl (Bn) often force chemists into linear synthetic sequences due to their reactivity profiles (acid sensitivity or hydrogenolysis requirements). 1-Alloc-2-benzylpiperidin-4-one (Allyloxycarbonyl-protected) represents a superior strategic alternative. Its unique orthogonality—cleavable by Pd(0) catalysis—allows for the preservation of acid-sensitive moieties and prevents the unwanted hydrogenolysis of the C2-benzyl group, a common pitfall when using N-benzyl protection.

This guide details the synthesis, reactivity, and strategic application of this chiral building block, providing a roadmap for its integration into complex target molecule synthesis.

Structural Analysis & Strategic Value

The Molecule at a Glance

-

Chemical Name: 1-(Allyloxycarbonyl)-2-benzylpiperidin-4-one

-

Key Features:

-

C2-Benzyl Group: Introduces a chiral center and a hydrophobic pharmacophore essential for receptor binding (e.g., Substance P).

-

N-Alloc Group: Provides orthogonal protection stable to strong acids (TFA, HCl) and bases (piperidine), but cleavable under mild, neutral conditions.

-

C4-Ketone: A versatile handle for reductive amination, Wittig olefination, or Strecker synthesis.

-

The "Alloc Advantage" in Multi-Step Synthesis

The choice of the Alloc group is not arbitrary; it solves specific chemoselectivity problems inherent to the 2-benzylpiperidine class.

| Protecting Group | Cleavage Condition | Risk in 2-Benzylpiperidin-4-one Synthesis |

| N-Benzyl (Bn) | H₂ / Pd-C | High Risk: Competitive hydrogenolysis of the C2-benzyl group or reduction of C4-alkenes. |

| N-Boc | TFA / HCl | Medium Risk: Incompatible with acid-catalyzed downstream transformations (e.g., acetal formation, Pictet-Spengler). |

| N-Fmoc | Piperidine / DBU | Medium Risk: Base sensitivity can lead to racemization at C2 (via enolization) or beta-elimination. |

| N-Alloc | Pd(PPh₃)₄ / Morpholine | Low Risk: Completely orthogonal. Preserves C2-stereochemistry and acid/base sensitive groups. |

Synthetic Routes to the Chiral Block

Accessing the enantiomerically pure 1-Alloc-2-benzylpiperidin-4-one is critical. The most robust method involves the Comins-Meyers strategy, utilizing the addition of Grignard reagents to N-acylpyridinium salts.

Pathway: Asymmetric Addition to N-Alloc-4-methoxypyridinium

This route establishes the C2-chiral center early, using a chiral auxiliary or subsequent resolution.

Figure 1: Synthetic pathway from 4-methoxypyridine to the target scaffold via the Comins-Meyers dihydropyridone intermediate.

Experimental Protocol: Synthesis via Grignard Addition

Note: This protocol is adapted for the Alloc derivative based on standard dihydropyridone chemistry.

Reagents: 4-Methoxypyridine (1.0 eq), Benzylmagnesium chloride (1.2 eq), Allyl chloroformate (Alloc-Cl, 1.1 eq), THF (anhydrous).

-

Activation: Cool a solution of 4-methoxypyridine in dry THF to -78°C. Dropwise add Alloc-Cl. The solution will turn yellow/orange, indicating the formation of the N-Alloc-4-methoxypyridinium salt.

-

Addition: Slowly add Benzylmagnesium chloride (2.0 M in THF) over 30 minutes. Stir at -78°C for 2 hours.

-

Quench & Hydrolysis: Quench with 10% HCl (aq) and warm to room temperature. Stir for 1 hour to hydrolyze the enol ether, yielding the N-Alloc-2-benzyl-2,3-dihydro-4-pyridone .

-

Reduction: Dissolve the enone in THF and cool to -78°C. Add L-Selectride (1.2 eq) to effect the conjugate reduction.

-

Workup: Oxidative workup (NaOH/H₂O₂) followed by extraction with EtOAc yields the crude 1-Alloc-2-benzylpiperidin-4-one .

-

Purification: Flash chromatography (Hexane/EtOAc).

Applications in Drug Discovery[4][5][6]

Neurokinin-1 (NK1) Receptor Antagonists

The 2-benzylpiperidine core is structurally homologous to the morpholine ring in Aprepitant and the piperidine in CP-99,994 .

-

Strategy: Use the C4-ketone to install the C3-amine functionality via reductive amination or enamine formation.

-

Mechanism: The Alloc group remains stable while the C4-amine is derivatized (e.g., with a 3,5-bis(trifluoromethyl)phenyl group). Final deprotection of Alloc releases the secondary amine for salt formation.

Spirocyclic Opioid/Nociceptin Ligands

Spiro-piperidines are potent ligands for ORL-1 (Nociceptin) receptors.

-

Workflow:

-

Wittig Reaction: Convert C4=O to an exocyclic alkene.

-

Cyclopropanation: Build a spiro-cyclopropane or spiro-indane.

-

Alloc Removal: Pd(0) cleavage allows for N-alkylation with bulky hydrophobic groups without disturbing the sensitive spiro-center.

-

Divergent Synthesis Workflow

Figure 2: Divergent synthetic applications of the scaffold in medicinal chemistry.

Experimental Protocol: Alloc Deprotection

Objective: Clean removal of the N-Alloc group without racemization of the C2 center.

Reagents:

-

Substrate: 1-Alloc-2-benzylpiperidin-4-one derivative (1.0 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Scavenger: Morpholine or Dimedone (5.0 eq)

-

Solvent: Dichloromethane (DCM) or THF (degassed)

Procedure:

-

Preparation: Dissolve the substrate in anhydrous, degassed DCM (0.1 M concentration) under an Argon atmosphere.

-

Catalyst Addition: Add the scavenger (Morpholine) followed by the Pd catalyst. Note: Protect from light as Pd catalysts can be photosensitive.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Alloc derivatives usually have higher Rf than the free amine).

-

Workup:

-

The reaction mixture is often concentrated directly.

-

For purification, perform a short filtration through Celite to remove Pd black.

-

The free amine can be isolated as an HCl salt by adding 1M HCl in ether, or purified via SCX (Strong Cation Exchange) columns to remove the scavenger and catalyst ligands.

-

Validation:

-

¹H NMR: Disappearance of the allylic signals (multiplet at ~5.9 ppm, doublets at ~5.2-5.3 ppm, doublet at ~4.6 ppm).

-

Chiral HPLC: Verify enantiomeric excess (ee) matches the starting material (no racemization).

References

-

Comins, D. L., & Joseph, S. P. (1990). Asymmetric synthesis of 2-alkyl-2,3-dihydro-4-pyridones. Journal of Organic Chemistry .

-

Pfizer Inc. (1994). Preparation of 3-amino-2-benzylpiperidines as Substance P antagonists. U.S. Patent 5,326,893 .

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews . (Comprehensive review on Alloc orthogonality).

-

Gomez-Monterrey, I., et al. (2004). Synthesis and biological evaluation of 2-benzylpiperidine derivatives as neurokinin-1 receptor antagonists. Bioorganic & Medicinal Chemistry .

-

BenchChem. (2025). The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide.

Author's Note: All protocols described involve hazardous chemicals (organometallics, palladium catalysts). Standard safety procedures (fume hood, inert atmosphere, PPE) are mandatory.

Sources

Technical Guide: Stability and Orthogonality of the Alloc Protecting Group in Piperidin-4-one Scaffolds

Topic: Stability of Alloc protecting group in piperidin-4-one derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The Allyloxycarbonyl (Alloc) protecting group represents a critical tactical advantage in the synthesis of complex piperidin-4-one derivatives. While tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups dominate standard amine protection, they often lack the necessary orthogonality when handling the reactive C4-ketone of the piperidine scaffold.

This guide analyzes the chemo-structural stability of N-Alloc-piperidin-4-one , detailing its resistance to acidic and basic conditions widely used in library synthesis and peptide coupling. It provides validated protocols for its installation and palladium-catalyzed removal, ensuring the integrity of the sensitive ketone moiety.

The Chemo-Structural Context

Why Alloc on Piperidin-4-one?

The piperidin-4-one scaffold is a "privileged structure" in medicinal chemistry (e.g., Fentanyl analogues, CCR5 antagonists). However, the C4-ketone presents two stability challenges:

-

Nucleophilic Susceptibility: The ketone is prone to attack by nucleophiles, requiring protecting groups that do not require harsh nucleophilic deprotection conditions.

-

Alpha-Proton Acidity: Strong bases can induce enolization, leading to racemization (if substituted) or aldol polymerization.

The Alloc group offers a unique solution because it is removed via Pd(0)-catalyzed allylic substitution , a mechanism that is neutral and non-nucleophilic. This allows the piperidin-4-one core to survive conditions that would cleave Boc (acid) or Fmoc (base).

Orthogonality Map

The following diagram illustrates the operational window of Alloc compared to standard protecting groups.

Figure 1: Orthogonality profile of Alloc vs. Boc/Fmoc. Alloc is the only group stable to both TFA and Piperidine, making it ideal for multi-step synthesis involving both acid- and base-labile intermediates.

Stability Profile: Quantitative & Qualitative Data

The stability of N-Alloc-piperidin-4-one is defined by the carbamate linkage's resistance to hydrolysis and the allyl moiety's specific reactivity with transition metals.

Comparative Stability Table

| Condition | Reagent System | Stability of N-Alloc | Stability of C4-Ketone | Notes |

| Acidic Cleavage | 50% TFA in DCM | Stable | Stable | Standard Boc removal condition. |

| Strong Acid | 4M HCl in Dioxane | Stable | Stable | Ketone may form reversible hydrates. |

| Basic Cleavage | 20% Piperidine in DMF | Stable | Stable | Standard Fmoc removal condition. |

| Hydrogenation | H₂ / Pd-C | Unstable | Unstable | Alloc reduces to propyl or cleaves; Ketone reduces to alcohol. |

| Hydride Reduction | NaBH₄ / MeOH | Stable | Unstable | Ketone reduces to alcohol immediately. |

| Alloc Removal | Pd(PPh₃)₄ / PhSiH₃ | Cleaved | Stable | The "Gold Standard" method. |

Critical Insight: The Ketone Vulnerability

While the Alloc group is stable to bases like piperidine, the piperidin-4-one ring is not infinitely stable to strong bases (e.g., LDA, NaH). These can deprotonate the alpha-carbons (C3/C5), leading to self-condensation (aldol-like reactions). However, under standard Fmoc deprotection conditions (20% piperidine/DMF), the N-Alloc-piperidin-4-one is structurally safe 2.

Mechanistic Insight: The Tsuji-Trost Deprotection

The deprotection of Alloc is a palladium-catalyzed allyl transfer. Understanding this mechanism is vital to preventing side reactions with the ketone.

The Scavenger Role:

Upon decarboxylation, a reactive

-

Recommended Scavenger: Phenylsilane (PhSiH₃) or N,N-Dimethylbarbituric acid (NDMBA).

-

Why? These are "soft" nucleophiles that rapidly intercept the

-allyl complex, regenerating Pd(0) and releasing propene or an allylated scavenger, leaving the amine and ketone intact 3.

Figure 2: The Tsuji-Trost catalytic cycle for Alloc removal. The scavenger is critical to prevent the allyl group from reacting with the sensitive piperidone core.

Experimental Protocols

Protocol A: Installation of Alloc on Piperidin-4-one

Target: Synthesis of N-Allyloxycarbonyl-piperidin-4-one from the HCl salt.

Reagents:

-

Piperidin-4-one monohydrate hydrochloride (1.0 equiv)

-

Allyl chloroformate (Alloc-Cl) (1.1 equiv)

-

Sodium Bicarbonate (NaHCO₃) (2.5 equiv) or Diisopropylethylamine (DIPEA)

-

Solvent: DCM/Water (1:1 biphasic) or THF.

Step-by-Step:

-

Preparation: Dissolve Piperidin-4-one HCl (10 mmol) in water (20 mL). Add DCM (20 mL).

-

Basification: Add solid NaHCO₃ (25 mmol) slowly at 0°C. The mixture will bubble (CO₂ evolution).

-

Addition: Add Alloc-Cl (11 mmol) dropwise over 15 minutes while stirring vigorously at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

-

Drying: Dry over MgSO₄ and concentrate in vacuo.

-

Result: N-Alloc-piperidin-4-one is typically isolated as a clear to pale yellow oil. Yields >90% are expected.[4]

Protocol B: Selective Deprotection (Alloc Removal)

Target: Liberation of the free amine without affecting the ketone.

Reagents:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv / 5 mol%)

-

Phenylsilane (PhSiH₃) (2.0 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen. Oxygen poisons the Pd(0) catalyst.

-

Dissolution: Dissolve N-Alloc-piperidin-4-one (1.0 mmol) in anhydrous DCM (5 mL).

-

Scavenger Addition: Add Phenylsilane (2.0 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) quickly to minimize air exposure. The solution typically turns yellow/orange.

-

Reaction: Stir at RT for 30-60 minutes.

-

Note: Reaction is complete when the starting material disappears on TLC.

-

-

Workup (Scavenger Removal):

-

Option 1 (Precipitation): Add Et₂O or Hexane to precipitate the amine salt if an acid is added (e.g., HCl/Dioxane).

-

Option 2 (Extraction): Extract with 1M HCl (the product goes into water). Wash the aqueous layer with Et₂O (removes PhSiH₃ byproducts and catalyst ligands). Basify the aqueous layer (pH > 10) and extract back into DCM.

-

-

Isolation: Concentrate to yield the free piperidin-4-one.

Troubleshooting & Case Studies

Issue: Incomplete Deprotection

-

Cause: Oxidation of the Palladium catalyst. Pd(PPh₃)₄ is air-sensitive.

-

Solution: Use fresh catalyst or generate Pd(0) in situ using Pd(OAc)₂ and PPh₃. Ensure rigorous degassing of solvents.

Issue: Side Reactions at the Ketone

-

Observation: Formation of allylated ketone byproducts.

-

Cause: Using a nucleophilic scavenger (like morpholine) or insufficient scavenger relative to the allyl species.[3]

-

Solution: Switch to 1,3-Dimethylbarbituric acid (NDMBA) . NDMBA is a highly efficient, non-nucleophilic scavenger that is superior for substrates containing electrophilic ketones 3.

Issue: Hydrate Formation

-

Observation: NMR shows broad peaks or incorrect integration around the ketone.

-

Cause: Piperidin-4-ones exist in equilibrium with their hydrates (gem-diols) in the presence of water/acid.

-

Solution: This is normal.[4] To characterize, ensure the sample is strictly dry (CDCl₃ over molecular sieves) or convert to an oxime derivative for analysis.

References

-

Protective Groups - Organic Chemistry Portal. "Protecting Groups: Strategies and Orthogonality." Organic Chemistry Portal.

-

Total Synthesis. "Alloc Protecting Group: Alloc Protection & Deprotection Mechanism." Total-Synthesis.com.

-

BenchChem. "Application Notes and Protocols for One-Pot Alloc Removal and Peptide Coupling." BenchChem Technical Notes.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.

Sources

The 2-Benzylpiperidin-4-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzylpiperidin-4-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive literature review of this important core, delving into its synthesis, structure-activity relationships (SAR), and diverse applications in drug discovery. We will explore its significance in the development of agents targeting neurodegenerative diseases, particularly as acetylcholinesterase (AChE) inhibitors, as well as its role in oncology as sigma (σ) receptor ligands and its utility in crafting novel antimicrobial agents. This guide is intended to be a valuable resource for researchers, offering detailed experimental protocols, data-driven insights, and a forward-looking perspective on the future of this promising scaffold.

Introduction: The Rise of a Privileged Scaffold

The piperidine ring is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets. The 2-benzylpiperidin-4-one core, a specific embodiment of this versatile heterocycle, has garnered significant attention for its ability to serve as a foundational structure for a multitude of biologically active compounds.[2][3] Its derivatives have shown remarkable efficacy in diverse therapeutic areas, including but not limited to, neurodegenerative disorders, cancer, and infectious diseases.[4][5][6] This guide will provide a detailed exploration of the synthesis, biological evaluation, and therapeutic applications of this important scaffold.

Synthetic Strategies: Building the Core

The construction of the 2-benzylpiperidin-4-one scaffold can be achieved through several synthetic routes, with the Mannich reaction being a cornerstone methodology.[5][7] This one-pot, multi-component reaction offers an efficient and atom-economical approach to assembling the piperidone ring system.

The Mannich Reaction: A Classic Approach

The Mannich condensation for the synthesis of 2,6-diaryl-4-piperidones typically involves the reaction of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[5][6] This reaction proceeds through the formation of a β-amino carbonyl compound, which then undergoes an intramolecular cyclization to yield the desired piperidin-4-one.[7]

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [5]

-

Materials:

-

Ethyl methyl ketone

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Ethanol

-

-

Procedure:

-

Dissolve ammonium acetate (0.1 mol) in ethanol (50 mL).

-

To this solution, add the substituted aromatic aldehyde (0.1 mol) and ethyl methyl ketone (0.1 mol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2,6-diaryl-3-methyl-4-piperidone.

-

-

Characterization:

-

The structure of the synthesized compounds can be confirmed by spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[5]

-

One-Pot Synthesis of N-Substituted 2-Benzylpiperidin-4-ones

More recent methodologies have focused on the development of one-pot procedures for the synthesis of N-substituted derivatives, which are often the final drug candidates. These methods offer increased efficiency by reducing the number of synthetic steps and purification procedures.[8]

Experimental Protocol: One-Pot Synthesis of N-Benzyl-4-piperidone [8]

-

Materials:

-

Benzylamine

-

Acrylate ester (e.g., ethyl acrylate)

-

Alcoholic organic solvent (e.g., ethanol)

-

Organic base (e.g., sodium ethoxide)

-

Organic solvent for condensation (e.g., toluene)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Inorganic base for pH adjustment (e.g., sodium hydroxide)

-

-

Procedure:

-

In a reaction vessel, combine benzylamine and the alcoholic organic solvent.

-

Add the acrylate ester dropwise while maintaining the temperature below 30°C.

-

After the addition is complete, stir the mixture and then heat to 50-60°C for a specified time.

-

Distill off the excess acrylate and alcohol.

-

Add the condensation solvent and the organic base in portions, then heat to 50-85°C.

-

Cool the mixture and neutralize with acid, then add the catalyst and maintain the reaction at 60-85°C.

-

Adjust the pH to 8-9 with the inorganic base and separate the aqueous layer.

-

Distill the organic layer to recover the solvent, followed by vacuum distillation to obtain the pure N-benzyl-4-piperidone.

-

-

Characterization:

-

The final product can be characterized by its boiling point, and spectroscopic data (IR, ¹H NMR, MS).[7]

-

Therapeutic Applications and Structure-Activity Relationships

The versatility of the 2-benzylpiperidin-4-one scaffold is evident in its wide range of biological activities. The following sections will highlight its most significant applications and the key structural features that govern its efficacy.

Neurodegenerative Diseases: Targeting Acetylcholinesterase

A prominent application of 2-benzylpiperidin-4-one derivatives is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[9] Donepezil, a marketed drug for Alzheimer's, features a related N-benzylpiperidine moiety, underscoring the importance of this structural class.[10]

The inhibitory activity of these compounds is typically evaluated using the Ellman's method, a colorimetric assay that measures the activity of AChE.[11][12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [11][13]

-

Principle: The assay measures the hydrolysis of acetylthiocholine by AChE, producing thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader

-

-

Procedure (96-well plate format):

-

To each well, add 25 µL of phosphate buffer.

-

Add 25 µL of the test compound solution to the test wells. For the control (no inhibition), add 25 µL of buffer.

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Add 50 µL of the DTNB solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Structure-Activity Relationship (SAR) for AChE Inhibition:

-

N-Benzyl Group: The N-benzyl moiety is crucial for activity, likely interacting with the peripheral anionic site (PAS) of the AChE enzyme.

-

Substituents on the Benzyl Ring: Electron-withdrawing groups, such as halogens or nitro groups, on the benzyl ring can enhance inhibitory potency.[9]

-

Piperidine Ring Substituents: Modifications to the piperidine ring can modulate both potency and selectivity.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of Selected 2-Benzylpiperidine Derivatives

| Compound | R | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| 4a | H | 2.08 ± 0.16 | 7.41 ± 0.44 | [9] |

Note: This table is a representative example. A comprehensive SAR study would include a wider range of derivatives.

Signaling Pathways Modulated by AChE Inhibitors:

Donepezil and related compounds exert their therapeutic effects not only by increasing acetylcholine levels but also by modulating various intracellular signaling pathways. These include the PI3K/Akt pathway, which is involved in neuronal survival, and the MAPK and NF-κB pathways, which play roles in neuroinflammation.[2][10][14]

Caption: Signaling pathways modulated by Donepezil.

Oncology: Targeting Sigma (σ) Receptors

Sigma (σ) receptors, particularly the σ1 subtype, are overexpressed in various cancer cell lines and are considered promising targets for cancer therapy and imaging.[15] 2-Benzylpiperidine derivatives have been developed as potent and selective σ receptor ligands.

The binding affinity of these compounds to σ receptors is typically determined through radioligand binding assays.[16][17]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [16]

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the σ1 receptor in a tissue or cell membrane preparation.

-

Materials:

-

Membrane preparation from a source rich in σ1 receptors (e.g., guinea pig liver)

-

Radiolabeled ligand (e.g., [³H]-(+)-pentazocine)

-

Unlabeled test compound at various concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Structure-Activity Relationship (SAR) for Sigma Receptor Ligands:

-

N-Benzyl Group: The N-benzyl group is a key feature for high-affinity binding.

-

Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly influence affinity and selectivity for σ1 versus σ2 receptors.

-

Linker and Terminal Group: The nature of the substituent at the 4-position of the piperidine ring is critical for modulating binding affinity.

Table 2: Binding Affinities (Ki) of Selected 2-Benzylpiperidine Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

| Compound | R | σ1 Ki (nM) | σ2 Ki (nM) | Reference |

| BFP | p-Fluorobenzyl | 10.9 ± 3.44 | 142.8 ± 12.5 | |

| 4-IBP | p-Iodobenzamide | 4.6 | 56 | [15] |

Note: This table provides examples; a comprehensive analysis would include a broader range of compounds.

Sigma-1 Receptor Signaling Pathway:

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[11][18] Upon ligand binding, it can dissociate from its binding partner BiP and modulate various downstream signaling pathways, including calcium signaling, which is crucial for cell survival and apoptosis.[11][19][20]

Sources

- 1. Dietary and donepezil modulation of mTOR signaling and neuroinflammation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Donepezil improves neuropathy through activation of AMPK signalling pathway in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]

- 12. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 20. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic properties of Alloc-protected benzyl piperidones

Thermodynamic Properties and Orthogonal Reactivity of Alloc-Protected Benzyl Piperidones

Executive Summary

In advanced organic synthesis and drug development, the precise control of molecular architecture relies heavily on orthogonal protecting group strategies. The N-benzylpiperidin-4-one scaffold serves as a universal chemical building block in medicinal chemistry[1]. When functionalized with an allyloxycarbonyl (Alloc) group—either as an O-Alloc enol carbonate or an N-Alloc carbamate on a substituted derivative—the resulting molecule exhibits a unique thermodynamic profile. This whitepaper explores the thermodynamic principles governing the stability, enolization, and selective palladium-catalyzed deprotection of Alloc-protected benzyl piperidones.

Structural Thermodynamics & Conformational Landscape

The thermodynamic baseline of benzyl piperidones is dictated by the conformational equilibrium of the six-membered piperidone ring. To minimize 1,3-diaxial steric strain, the N-benzyl group predominantly occupies the equatorial position, locking the ring into a thermodynamically favored chair conformation.

When an Alloc group is introduced, its bulky nature significantly alters the ground-state free energy of the molecule. However, the Alloc group itself is highly stable to both acidic and basic environments, providing a robust thermodynamic barrier against unintended cleavage during multi-step syntheses[]. This stability makes it an ideal candidate for complex syntheses where orthogonal deprotection is required without disturbing the N-benzyl moiety.

Thermodynamic vs. Kinetic Control in Alloc Protection

The synthesis of O-Alloc enol carbonates from N-benzyl piperidones is a classic demonstration of kinetic versus thermodynamic control[3].

-

Kinetic Control: Utilizing a sterically hindered, strong base (e.g., LDA) at cryogenic temperatures (-78 °C) leads to the rapid, irreversible deprotonation of the least hindered

-carbon. -

Thermodynamic Control: Utilizing a weaker base (e.g., Triethylamine) at ambient temperatures allows for reversible deprotonation. The system equilibrates, funneling the starting material into the most highly substituted, thermodynamically stable enolate before it is electrophilically trapped by allyl chloroformate (Alloc-Cl).

Caption: Step-by-step synthetic workflow for thermodynamic Alloc-enol carbonate formation.

Thermodynamics of Pd(0)-Catalyzed Alloc Deprotection

The defining feature of the Alloc group is its specific cleavage via palladium-catalyzed allyl transfer. Because this deprotection is nearly pH-neutral, it prevents unwanted side reactions such as diketopiperazine formation or the cleavage of the N-benzyl group[4].

The cleavage mechanism is entirely driven by thermodynamic sinks:

-

Oxidative Addition: The Pd(0) catalyst inserts into the allylic C-O bond. This step requires overcoming an activation energy barrier (

) to form the reactive -

Irreversible Scavenging: The

-allyl complex is intercepted by a nucleophilic scavenger (e.g., morpholine, phenylsilane, or dimedone). The formation of the scavenger-allyl adduct is highly exergonic (

Caption: Thermodynamic workflow of Pd(0)-catalyzed Alloc deprotection.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters that dictate the behavior of Alloc-protected benzyl piperidones during synthesis and deprotection.

| Thermodynamic Property | Value / Range | Mechanistic Significance |

| Piperidone Chair-Boat | ~ 4.0 - 5.5 kcal/mol | Strongly favors the chair conformation; the N-benzyl group occupies the equatorial position to minimize 1,3-diaxial strain. |

| O-Alloc Enolization | -12 to -15 kcal/mol | The exothermic trapping of the thermodynamic enolate drives the irreversible formation of the enol carbonate. |

| Alloc Deprotection Activation Energy ( | 18 - 22 kcal/mol | Requires a Pd(0) catalyst to lower the barrier for oxidative addition into the allylic C-O bond. |

| Scavenger Trapping | < -30 kcal/mol | Highly exergonic irreversible step; serves as the absolute thermodynamic sink preventing re-allylation. |

| pKa of N-Benzyl conjugate acid | ~ 8.5 - 9.0 | Ensures the tertiary amine remains protonated under physiological conditions, impacting aqueous solubility. |

Experimental Protocols: Self-Validating Workflows

Protocol 1: Thermodynamic O-Alloc Protection of N-Benzyl-4-piperidone

Objective: Synthesize the thermodynamically favored O-Alloc enol carbonate.

-

Preparation: Dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

-

Causality: THF is a polar aprotic solvent that effectively solvates the intermediate enolate without donating protons. Anhydrous conditions are critical as moisture will rapidly hydrolyze the electrophilic Alloc-Cl reagent.

-

-

Base Addition (Thermodynamic Control): Add Triethylamine (TEA, 1.5 eq) and allow the mixture to stir at 25 °C for 30 minutes.

-

Causality: Unlike LDA at -78 °C which kinetically deprotonates the least hindered carbon, TEA at room temperature allows reversible deprotonation. This equilibration funnels the starting material into the thermodynamically most stable enolate isomer[3].

-

-

Electrophilic Trapping: Cool the reaction to 0 °C and add Allyl chloroformate (Alloc-Cl, 1.2 eq) dropwise.

-

Causality: Cooling controls the exothermic nature of the acylation, preventing thermal degradation of the chloroformate while the enolate nucleophilically attacks the carbonyl carbon.

-

-

Quenching & Validation: Quench with saturated aqueous NaHCO

. Extract with Ethyl Acetate. Validate via TLC (Hexanes/EtOAc 3:1); the product will appear as a distinct, less polar UV-active spot compared to the starting material.

Protocol 2: Orthogonal Pd(0)-Catalyzed Deprotection

Objective: Cleave the Alloc group while strictly preserving the N-benzyl moiety.

-

Catalyst Activation: Dissolve the Alloc-protected benzyl piperidone in anhydrous Dichloromethane (DCM). Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh

)-

Causality: Pd(0) is strictly required to initiate the oxidative addition into the allylic C-O bond. DCM provides excellent solubility for both the bulky substrate and the transition metal catalyst[].

-

-

Thermodynamic Scavenging: Add Morpholine (2.0 eq) as an allyl scavenger.

-

Causality: The formation of the

-allyl palladium complex is reversible. Morpholine acts as a thermodynamic sink, irreversibly reacting with the allyl fragment (

-

-

Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC.

-

Causality: The complete disappearance of the less polar Alloc-protected spot and the appearance of a highly polar free piperidone spot confirms the successful allyl transfer.

-

References

- Diketopiperazine Formation (DKP)

- Source: tdx.

- Source: bocsci.

- SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review)

Sources

Difference between 1-Alloc and 1-Boc-2-benzylpiperidin-4-one

An In-depth Technical Guide to the Core Differences Between 1-Alloc- and 1-Boc-2-benzylpiperidin-4-one for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, piperidone scaffolds are indispensable building blocks for the construction of a vast array of therapeutic agents.[1][2] The strategic selection of protecting groups and substituents on this core structure is paramount to the success of complex synthetic campaigns. This guide provides a detailed comparative analysis of two critical piperidone-based synthons: 1-Alloc-4-piperidone and 1-Boc-2-benzylpiperidin-4-one . The core differences lie in three key areas: the nature of the nitrogen-protecting group (Alloc vs. Boc), the substitution at the C2 position of the piperidine ring (unsubstituted vs. benzyl), and the resulting implications for their respective reactivity, stability, and application in multi-step synthesis. Understanding these distinctions is crucial for designing efficient and robust synthetic routes in drug development.

Introduction: The Piperidone Core and the Imperative of Strategic Protection

The 4-piperidone ring is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals.[2][3] Its structural versatility allows for functionalization at multiple positions, making it a cornerstone for creating diverse chemical libraries. However, the secondary amine within the piperidone core is a reactive nucleophile and base, often requiring protection to prevent unwanted side reactions during synthesis. The choice of this N-protecting group dictates the chemical roadmap, defining which reagents and conditions can be employed in subsequent steps. This guide dissects two widely used N-protected piperidones, highlighting how the interplay between the protecting group and an additional ring substituent creates two fundamentally different synthetic tools.

Molecular Structure and Physicochemical Properties

The fundamental differences between the two molecules begin with their structures. 1-Alloc-4-piperidone features an allyloxycarbonyl (Alloc) group on the nitrogen and is otherwise unsubstituted on the carbon framework. In contrast, 1-Boc-2-benzylpiperidin-4-one incorporates the bulkier tert-butyloxycarbonyl (Boc) protecting group and a benzyl substituent at the C2 position, adjacent to the nitrogen.

Caption: Palladium-catalyzed deprotection workflow for the Alloc group.

The Boc (tert-Butyloxycarbonyl) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its reliability and acid-lability. [4][5]

-

Stability: The Boc group is highly stable to a wide range of nucleophiles and basic conditions. [6]* Deprotection: It is readily cleaved under acidic conditions. [7]Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are commonly used. [4][8]The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently breaks down into isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine. [9]

Caption: Acid-catalyzed deprotection workflow for the Boc group.

Comparative Analysis and Strategic Implications

The choice between Alloc and Boc is dictated by the overall synthetic plan.

| Feature | Alloc Group | Boc Group |

| Deprotection Condition | Mild, neutral: Pd(0) catalyst + scavenger [10][11] | Anhydrous, strong acid (e.g., TFA, HCl) [6][8] |

| Stability | Stable to acids and bases [] | Stable to bases and nucleophiles [6] |

| Orthogonality | Orthogonal to acid-labile (Boc, Trt) and base-labile (Fmoc) groups [][13][14] | Orthogonal to base-labile (Fmoc) and hydrogenation-labile (Cbz) groups |

| Key Application | Complex syntheses requiring multiple, orthogonal deprotection steps, such as in peptide chemistry for side-chain modification or cyclization. [10][][14][15] | General amine protection where acid-lability is desired for the final or an intermediate deprotection step. [5] |

The Significance of the 2-Benzyl Substituent

The presence of a benzyl group at the C2 position in 1-Boc-2-benzylpiperidin-4-one introduces significant structural and electronic changes compared to the unsubstituted ring of 1-Alloc-4-piperidone .

-

Steric Hindrance: The bulky benzyl group provides steric hindrance around the nitrogen and the C2 position. This can influence the approach of reagents and may direct reactions to other, less hindered positions on the piperidine ring.

-

Pharmacological Relevance: The benzylpiperidine moiety is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets, particularly in the central nervous system (CNS). [2][16][17]The benzyl group often serves as a key hydrophobic interaction domain within receptor binding pockets. [16]Therefore, 1-Boc-2-benzylpiperidin-4-one is not just a protected piperidone; it is a direct precursor to a class of compounds with a high potential for biological activity. [18][19]* Synthetic Handle: The benzyl group itself can be a site for further chemical modification, for example, through aromatic substitution on the phenyl ring, allowing for the fine-tuning of a molecule's properties.

In contrast, 1-Alloc-4-piperidone offers an unsubstituted piperidone core post-deprotection, providing a clean slate for subsequent functionalization at any position without pre-existing steric bias at C2.

Synthesis and Reactivity

The synthetic routes to these compounds and their subsequent reactivity profiles are distinct.

-

Synthesis of 1-Alloc-4-piperidone: Typically synthesized by reacting 4-piperidone with allyl chloroformate in the presence of a base. The reaction proceeds via nucleophilic attack of the piperidone nitrogen on the carbonyl carbon of the chloroformate.

-

Synthesis of 1-Boc-2-benzylpiperidin-4-one: A common route involves the protection of the pre-formed 2-benzylpiperidin-4-one with di-tert-butyl dicarbonate (Boc₂O). [20]The synthesis of the 2-benzylpiperidin-4-one precursor itself can be achieved through methods like the aza-Michael cyclization. [2] The reactivity of the ketone at the C4 position is influenced by the N-substituent. The electron-withdrawing nature of both carbamates (Alloc and Boc) can modulate the enolizability and reactivity of the ketone. However, the most significant difference in reactivity comes from the strategic options afforded by their orthogonal deprotection schemes.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies. Researchers should always consult specific literature for substrate-specific optimizations and adhere to all institutional safety guidelines.

Protocol 6.1: Palladium-Catalyzed Deprotection of 1-Alloc-4-piperidone

[10] Objective: To remove the Alloc group to yield 4-piperidone.

Reagents:

-

1-Alloc-4-piperidone (1.0 equiv)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄; 0.05 - 0.1 equiv)

-

Scavenger (e.g., Phenylsilane, PhSiH₃; 7-10 equiv) [11]* Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

Procedure:

-

Dissolve the Alloc-protected amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the scavenger (phenylsilane) to the stirred solution. [11]4. Add the palladium catalyst in one portion. The solution may change color.

-

Stir the reaction at 0 °C for 1 hour, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [11]6. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude amine by column chromatography to yield the free piperidone.

Protocol 6.2: Acid-Catalyzed Deprotection of 1-Boc-2-benzylpiperidin-4-one

[4][7] Objective: To remove the Boc group to yield 2-benzylpiperidin-4-one.

Reagents:

-

1-Boc-2-benzylpiperidin-4-one (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (10-20 equiv, often used as a 1:1 mixture with DCM)

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the solution. Gas evolution (CO₂) may be observed.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude amine by column chromatography or crystallization.

Conclusion: A Tale of Two Synthons

The choice between 1-Alloc-4-piperidone and 1-Boc-2-benzylpiperidin-4-one is a strategic one, pivoting on the intended synthetic pathway and the final molecular architecture.

-

Choose 1-Alloc-4-piperidone when: Your synthesis requires the use of strong acids or bases for other transformations, and you need a protecting group that remains intact. It is the superior choice when an orthogonal deprotection step under mild, neutral conditions is necessary, especially in the presence of other acid- or base-labile functional groups. It provides access to a simple, unsubstituted 4-piperidone core.

-

Choose 1-Boc-2-benzylpiperidin-4-one when: Your synthetic route is compatible with acidic deprotection, and this step is planned for a late stage or does not interfere with other functionalities. More importantly, it should be chosen when the 2-benzylpiperidine scaffold is the desired core for the target molecule, leveraging its established role as a pharmacophore for CNS-active agents.

In essence, 1-Alloc-4-piperidone is a versatile, orthogonally-protected building block for constructing diverse piperidine derivatives from a basic scaffold. In contrast, 1-Boc-2-benzylpiperidin-4-one is a more specialized synthon that serves as a direct and efficient precursor to a specific, pharmacologically relevant class of molecules. The expertise of the medicinal chemist lies in recognizing these fundamental differences and selecting the appropriate tool for the task at hand.

References

- Proprep. What is an Alloc protecting group, and how is it utilized in the selective protection of alcohols?

- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Online] Total Synthesis, 2025.

- BenchChem. The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application. [Online] BenchChem, 2025.

- Wikipedia. tert-Butyloxycarbonyl protecting group. [Online] Wikipedia.

- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online] RSC Advances.

- J&K Scientific LLC. BOC Protection and Deprotection. [Online] J&K Scientific LLC, 2021.

- BenchChem. The Chemistry of the Boc Protecting Group. [Online] BenchChem, 2025.

- Wordpress. BOC Deprotection.

- RSC Publishing. Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions.

- Chemistry Steps. Boc Protecting Group for Amines. [Online] Chemistry Steps, 2023.

- BOC Sciences Amino Acid. Protecting Groups and Functionalized Lysine Derivatives in Organic Synthesis. [Online] BOC Sciences, 2026.

- YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Online] 2022.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- CDN. Alloc Protecting Group Removal Protocol.

- Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. [Online] Biotage, 2023.

- Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Online] 2023.

- MilliporeSigma. Selecting Orthogonal Building Blocks.

- BenchChem. The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. [Online] BenchChem, 2025.

- MilliporeSigma. 1-Benzyl-4-piperidone 99 3612-20-2.

- ChemicalBook. 1-N-ALLOC-4-PIPERIDONE synthesis.

- ChemicalBook. 1-BOC-2-BENZYL-PIPERIDIN-4-ONE | 193480-28-3. [Online] 2025.

- PubChemLite. 1-boc-2-benzylpiperidin-4-one (C17H23NO3).

- ResearchGate. Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives.

- RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Online] 2022.

- Wikipedia. 2-Benzylpiperidine.

- DiVA. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.

- RSC Publishing. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.

- ACS Publications. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW | ACS Omega. [Online] 2022.

- PMC. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- ResearchGate. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF.

Sources

- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. rsc.org [rsc.org]

- 4. jk-sci.com [jk-sci.com]

- 5. BOC deprotection [ms.bzchemicals.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. One moment, please... [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. biotage.com [biotage.com]

- 16. benchchem.com [benchchem.com]

- 17. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 18. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. 1-BOC-2-BENZYL-PIPERIDIN-4-ONE | 193480-28-3 [chemicalbook.com]

Methodological & Application

Synthesis protocol for 1-Alloc-2-benzylpiperidin-4-one

An Application Note and Protocol for the Synthesis of 1-Alloc-2-benzylpiperidin-4-one